1,3-Dibromo-2-(phenylmethoxy)benzene

Description

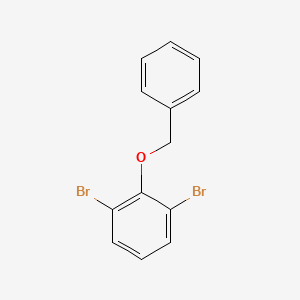

1,3-Dibromo-2-(phenylmethoxy)benzene is a halogenated aromatic compound characterized by two bromine atoms at the 1- and 3-positions of the benzene ring and a phenylmethoxy (benzyloxy) group at the 2-position.

Properties

IUPAC Name |

1,3-dibromo-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQDADUVFGKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(phenylmethoxy)benzene can be synthesized through various synthetic routes. One common method involves the bromination of 2-(phenylmethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2-(phenylmethoxy)benzene.

Scientific Research Applications

1,3-Dibromo-2-(phenylmethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(phenylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenylmethoxy group play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 1,3-Dibromo-2-(phenylmethoxy)benzene and analogous compounds:

Reactivity and Functional Group Analysis

- Halogen Influence : Bromine atoms in this compound facilitate electrophilic substitution at the para position relative to the benzyloxy group, whereas fluorine in 5-bromo-1,3-difluoro-2-(phenylmethoxy)benzene directs reactivity via stronger inductive effects .

- Benzyloxy vs.

- Environmental Impact: Polybrominated analogs like 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene exhibit higher environmental persistence and toxicity compared to the target compound, which lacks additional brominated substituents .

Spectral and Analytical Data

While direct spectral data for this compound are absent in the evidence, comparisons can be inferred:

- 1H NMR : The benzyloxy group would produce a characteristic singlet for the OCH₂Ph methylene protons (~δ 4.9–5.1 ppm), distinct from methoxy singlets (~δ 3.8–4.0 ppm) in dimethoxy analogs .

- GC-MS : Brominated compounds typically show M⁺ and M⁺−Br fragmentation patterns, with the benzyloxy group contributing to a base peak at m/z 91 (C₇H₇⁺) .

Biological Activity

1,3-Dibromo-2-(phenylmethoxy)benzene, also known by its CAS number 122110-76-3, is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 332.03 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Appearance | White to pale yellow solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atoms in the structure enhance lipophilicity, potentially allowing the compound to penetrate cellular membranes and interact with intracellular targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 µg/mL to 50 µg/mL depending on the strain.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that:

- IC50 Values : The IC50 values ranged from 20 µM to 100 µM across different cell lines, indicating moderate cytotoxicity.

- Selectivity Index : The selectivity index suggests that while the compound has cytotoxic effects, it may still be viable for therapeutic applications when used at lower concentrations.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various dibromo compounds, including this compound. The study highlighted its effectiveness against resistant strains of bacteria that pose significant treatment challenges. The authors concluded that this compound could serve as a lead for developing new antimicrobial agents targeting multidrug-resistant pathogens.

Study 2: Mechanistic Insights

Another research article focused on understanding the mechanism through which this compound exerts its biological effects. Using molecular docking studies, the researchers identified specific binding sites on bacterial enzymes that were inhibited by the compound. This insight provides a foundation for further modifications aimed at enhancing potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.